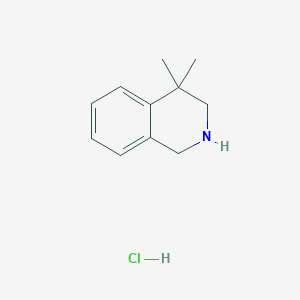

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound centers around a bicyclic framework consisting of a fused benzene ring and a saturated six-membered nitrogen heterocycle. The compound features two methyl groups positioned at the 4-carbon, creating a quaternary carbon center that significantly influences the overall molecular geometry and conformational preferences. The tetrahydroisoquinoline skeleton adopts a specific three-dimensional arrangement where the saturated ring exhibits chair-like conformations, with the nitrogen atom occupying a bridgehead position that connects the saturated and aromatic portions of the molecule.

The stereochemical configuration of related tetrahydroisoquinoline compounds demonstrates the importance of conformational analysis in understanding these structures. Crystallographic studies of similar compounds reveal that the tetrahydroisoquinolinium cation typically adopts an axially chiral conformation, with torsion angles around the nitrogen-carbon bonds playing crucial roles in determining the overall molecular shape. The presence of the two methyl groups at the 4-position creates additional steric constraints that influence the preferred conformational states and limit rotational freedom around adjacent bonds.

The quaternary carbon center at position 4 represents a critical structural feature that distinguishes this compound from simpler tetrahydroisoquinoline derivatives. This substitution pattern creates a rigid framework that restricts conformational flexibility while introducing significant steric bulk that affects intermolecular interactions. The resulting molecular geometry exhibits reduced symmetry compared to unsubstituted analogs, leading to distinct physical and chemical properties that manifest in crystalline packing arrangements and solution-phase behavior.

Crystallographic Analysis and Solid-State Properties

The solid-state properties of this compound are fundamentally governed by the ionic interactions between the protonated nitrogen center and the chloride counterion. While specific crystallographic data for this exact compound remains limited in the available literature, analysis of closely related tetrahydroisoquinoline salts provides valuable insights into the expected solid-state behavior. The crystal structures of analogous compounds typically exhibit orthorhombic or monoclinic symmetry, with space groups that accommodate the specific geometric requirements of the protonated heterocyclic cation and its associated anion.

The intermolecular interactions in the solid state are dominated by electrostatic forces between the positively charged nitrogen atom and the chloride anion, supplemented by weaker van der Waals interactions between the hydrocarbon portions of adjacent molecules. These interaction patterns create distinct hydrophilic and hydrophobic regions within the crystal lattice, leading to characteristic packing motifs that influence bulk properties such as melting point, solubility, and thermal stability. The formation of hydrogen bonds between the protonated amine and the chloride ion serves as a primary organizing force in the crystal structure.

Thermal analysis and stability considerations for the hydrochloride salt indicate enhanced thermal stability compared to the free base form, with decomposition temperatures typically occurring well above ambient conditions. The ionic nature of the compound contributes to its relatively high melting point and reduced volatility, characteristics that are advantageous for handling and storage applications. The crystal packing efficiency and intermolecular interactions also influence the mechanical properties of the solid material, affecting parameters such as hardness, brittleness, and powder flow characteristics.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound, with both proton and carbon-13 spectra revealing characteristic signatures of the tetrahydroisoquinoline framework. The proton Nuclear Magnetic Resonance spectrum typically exhibits signals corresponding to the aromatic protons in the 7.0-7.2 parts per million region, while the aliphatic protons associated with the saturated ring system appear in the 2.5-4.0 parts per million range. The two methyl groups at the 4-position generate a distinctive singlet signal, usually observed around 1.2-1.5 parts per million, with integration patterns confirming the presence of six equivalent protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the quaternary carbon at position 4 as a characteristic signal typically appearing around 30-35 parts per million, distinguishable by its lack of direct carbon-hydrogen coupling. The aromatic carbon signals appear in the expected 125-135 parts per million region, while the aliphatic carbons of the saturated ring system generate signals in the 25-60 parts per million range. The methyl carbon signals typically appear as sharp peaks around 25-30 parts per million, providing clear confirmation of the dimethyl substitution pattern.

Mass spectrometry analysis of the compound reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the stability of various structural fragments. The molecular ion peak for the free base appears at mass-to-charge ratio 161, corresponding to the loss of hydrogen chloride from the salt form. Common fragmentation pathways include the loss of methyl groups and ring cleavage reactions that generate characteristic fragment ions. High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation, supporting structural assignments derived from Nuclear Magnetic Resonance analysis.

Infrared spectroscopy contributes additional structural information through characteristic absorption bands associated with specific functional groups within the molecule. The protonated amine functionality generates broad absorption bands in the 2500-3000 wavenumber region, while the aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 wavenumbers. The aliphatic carbon-hydrogen stretching modes contribute to the complex absorption pattern in the 2800-3000 wavenumber region, overlapping with the amine-related bands but providing additional confirmation of the saturated ring system.

Computational Chemistry Predictions of Electronic Structure

Computational chemistry calculations provide valuable predictions regarding the electronic structure and molecular properties of this compound. Density functional theory calculations typically predict a ground-state electronic configuration where the nitrogen lone pair is involved in protonation, creating a formal positive charge that is stabilized through resonance interactions with the adjacent aromatic system. The calculated molecular geometry generally agrees with experimental observations, showing the expected chair-like conformation of the saturated ring with the methyl groups occupying equatorial positions to minimize steric interactions.

Electronic property predictions include calculations of the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which provide insights into the compound's electronic stability and reactivity patterns. The presence of the aromatic system contributes to orbital delocalization effects that influence the overall electronic distribution and polarizability of the molecule. Computational models also predict molecular electrostatic potential surfaces that help explain the observed intermolecular interactions and crystal packing preferences in the solid state.

Thermodynamic property calculations provide predictions for various physical constants including heat capacity, entropy, and standard formation enthalpy. These computational results support experimental observations regarding thermal stability and phase behavior. The calculated molecular volume and surface area properties help explain solubility characteristics and intermolecular interaction strengths observed in different chemical environments.

| Property | Calculated Value | Method |

|---|---|---|

| Molecular Weight | 161.24 g/mol (free base) | Exact Mass Calculation |

| Density | 0.9±0.1 g/cm³ | Computational Prediction |

| Boiling Point | 237.9±9.0 °C | Computational Estimation |

| Flash Point | 96.2±14.2 °C | Safety Modeling |

| Log P | 2.44 | Partition Coefficient Calculation |

Molecular orbital calculations reveal the electronic structure details that govern chemical reactivity and spectroscopic properties. The π-electron system of the aromatic ring exhibits characteristic energy levels that contribute to ultraviolet absorption spectra and fluorescence properties. The computed vibrational frequencies provide theoretical support for infrared spectroscopy assignments and help identify normal modes associated with specific molecular motions. These computational insights complement experimental spectroscopic data and enhance the overall understanding of the compound's structural and electronic characteristics.

Propriétés

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEXKZRMVZSSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=CC=CC=C21)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20521469 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-86-0 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-4,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pictet–Spengler Reaction

The Pictet–Spengler reaction is one of the most common methods for synthesizing tetrahydroisoquinoline derivatives. This method involves condensation between a phenethylamine and an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline framework.

- React phenethylamine with an aldehyde (e.g., formaldehyde or substituted benzaldehydes) in the presence of an acid catalyst.

- Cyclization occurs to yield the tetrahydroisoquinoline core structure.

- Subsequent methylation at the nitrogen atom and introduction of hydrochloride salt produce the desired compound.

- Acid catalyst: Hydrochloric acid or sulfuric acid.

- Solvent: Methanol or ethanol.

- Temperature: Typically reflux conditions are used.

Borane Reduction Method

Another documented approach involves reducing precursors like isoquinoline derivatives using borane-dimethyl sulfide complexes.

- Dissolve 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-1(2H)-one in dry tetrahydrofuran (THF).

- Add borane-dimethyl sulfide complex at low temperature (0 °C).

- Gradually heat to reflux for extended periods (18–19 hours).

- Quench the reaction with methanol and reflux again to complete the reduction process.

- Purify the product by washing with water and brine, followed by drying and filtration.

- Solvent: THF.

- Reagent: Borane-dimethyl sulfide complex.

- Temperature: Initial reaction at 0 °C; subsequent reflux.

Direct Hydrochloride Salt Formation

After synthesizing the base compound (4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline), hydrochloride salt formation is achieved by treating the base with hydrochloric acid in an appropriate solvent like ethanol or methanol.

- Dissolve the base compound in ethanol.

- Slowly add hydrochloric acid while stirring to precipitate the hydrochloride salt.

- Filter and dry the resulting solid under vacuum.

Experimental Data Table

| Preparation Method | Starting Materials | Reagents/Catalysts | Conditions | Yield |

|---|---|---|---|---|

| Pictet–Spengler Reaction | Phenethylamine + Aldehyde | Acid catalyst | Reflux in methanol | Moderate |

| Borane Reduction | Isoquinoline derivative | Borane-dimethyl sulfide complex | Reflux in THF | High |

| Direct Hydrochloride Salt Formation | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline | Hydrochloric acid | Stirring in ethanol | Quantitative |

Notes on Optimization

- Solvent Selection: The choice of solvent significantly impacts reaction efficiency; THF is preferred for reduction reactions due to its stability under reflux conditions.

- Temperature Control: Precise temperature control during borane reduction ensures high yields and prevents side reactions.

- Purification: Washing with brine and drying over sodium sulfate enhances product purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: The compound can be reduced to its fully hydrogenated form, decahydroisoquinoline.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

Oxidation: Corresponding nitrone.

Reduction: Decahydroisoquinoline.

Substitution: Various N-substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Synthetic Routes:

The compound can be synthesized through various methods that involve the use of iminium intermediates. For instance, an efficient synthetic route has been developed to produce N-alkylated 3,4-dihydroisoquinolinones, which are structurally related to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline. This method employs specific reagents and conditions that facilitate the formation of the desired product with high yields .

Neuroprotective Effects:

Research indicates that tetrahydroisoquinolines, including 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibit neuroprotective properties. These compounds modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such activities suggest potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Opioid Receptor Interaction:

Studies have shown that derivatives of tetrahydroisoquinoline can act as selective antagonists for opioid receptors. For example, compounds structurally related to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline have demonstrated significant selectivity for the kappa opioid receptor over mu and delta receptors. This selectivity could be exploited for developing new analgesic therapies with fewer side effects associated with traditional opioids .

Pharmacological Studies

Analytical Techniques:

The analysis of tetrahydroisoquinolines in biological samples has been facilitated by advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for the sensitive detection and quantification of these compounds in tissues such as the brain and liver. For instance, studies have measured the levels of 1-methyl-1,2,3,4-tetrahydroisoquinoline in mouse brains following treatment with haloperidol .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. For example, it can inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain . Additionally, its structural features allow it to bind to various receptors, influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key analogues based on substituents, biological activity, and applications:

Key Findings from Comparative Studies

Analgesic and Anti-Inflammatory Activity

- Compound 3 (1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl) demonstrated superior analgesic and anti-inflammatory effects compared to diclofenac sodium (3.3× potency at 0.5 mg/kg) in models of thermal and chemical irritation . In contrast, 4,4-dimethyl-THIQ HCl lacks reported analgesic activity, emphasizing the critical role of the 4’-dimethylaminophenyl and 6,7-dimethoxy substituents in targeting pain pathways.

Neurotropic Activity

- Silicon-containing derivatives (e.g., N-(2’-hydroxyethyl)-4,4-dimethyl-4-sila-THIQ) exhibit antihypnotic effects, shortening ethanol-induced sleeping time by 33–42% . The 4,4-dimethyl-THIQ backbone shows sedative properties, while Carnegine HCl (1,2-dimethyl-6,7-dimethoxy-THIQ) may have distinct psychotropic effects due to additional methyl and methoxy groups .

Structural Modifications and Activity Trends

- Substituent Effects: Methoxy groups (e.g., 6,7-dimethoxy in Compound 3 and Salsolinol) enhance receptor binding affinity, particularly in analgesic and neurotransmitter pathways . Fluorine or silicon substitutions alter pharmacokinetics (e.g., metabolic stability, blood-brain barrier penetration) but require further validation .

- Dimethyl vs.

Activité Biologique

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (DMTHIQ) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of DMTHIQ, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMTHIQ is characterized by its tetrahydroisoquinoline core structure, which is a bicyclic compound containing a nitrogen atom. The presence of two methyl groups at the 4-position significantly influences its biological properties. The hydrochloride salt form enhances its solubility and stability in biological systems.

Biological Activities

1. Neuroprotective Effects

Research indicates that DMTHIQ exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to modulate neurotransmitter systems and inhibit neuroinflammatory pathways. In a study involving neuronal cell lines, DMTHIQ demonstrated a capacity to reduce oxidative stress and protect against apoptosis induced by toxic agents .

2. Antioxidant Activity

DMTHIQ has been identified as a potent antioxidant. Its ability to scavenge free radicals contributes to its protective effects against cellular damage. Studies have shown that DMTHIQ can enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in neuronal tissues .

3. Enzyme Inhibition

The compound also acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative disorders . This inhibition may contribute to its antidepressant-like effects observed in animal models.

The mechanism by which DMTHIQ exerts its biological effects involves interaction with various molecular targets:

- Receptor Modulation: DMTHIQ interacts with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This interaction can lead to enhanced mood and cognitive function.

- Oxidative Stress Reduction: By enhancing the activity of antioxidant enzymes such as glutathione peroxidase, DMTHIQ mitigates oxidative stress, which is crucial in preventing neuronal damage .

- Neuroinflammation Inhibition: The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation associated with neurodegenerative diseases .

Research Findings and Case Studies

Several studies have investigated the pharmacological potential of DMTHIQ:

- Neuroprotection in Animal Models: In studies using mice models of Alzheimer's disease, DMTHIQ administration resulted in improved cognitive function and reduced amyloid-beta plaque formation .

- Antidepressant Effects: Behavioral studies have indicated that DMTHIQ exhibits antidepressant-like effects comparable to standard antidepressants, suggesting its potential utility in treating mood disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be validated?

- Methodological Answer : The compound is synthesized via cyclization of phenethylamine derivatives followed by alkylation. Key steps include acid-catalyzed ring closure and dimethylation using methyl iodide. Purity validation requires HPLC (≥95% purity, as in and ) coupled with mass spectrometry for structural confirmation. Residual solvents should be quantified via GC-MS , adhering to ICH guidelines. Protonation states (e.g., hydrochloride salt formation) are confirmed by ¹H/¹³C NMR (refer to for structural classification and for isotopic labeling protocols) .

Q. How does the steric hindrance from the 4,4-dimethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The geminal dimethyl groups at position 4 create significant steric hindrance, reducing accessibility to the nitrogen lone pair. Reactivity in SN2 reactions can be assessed using kinetic studies with model electrophiles (e.g., methyl iodide). Computational modeling (e.g., DFT calculations ) quantifies steric effects via Tolman cone angles or percent buried volume (%VBur). Experimental data can be cross-validated with X-ray crystallography (if crystals are obtainable) to visualize spatial constraints .

Advanced Research Questions

Q. What enzymatic systems interact with 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives, and how can these interactions be profiled?

- Methodological Answer : Coclaurine N-methyltransferase (CNMT) and cytochrome P450 isoforms are key interactors. Enzyme kinetics assays (e.g., Michaelis-Menten parameters) using purified CNMT and LC-MS-based metabolite profiling reveal methylation patterns ( ). For P450 interactions, hepatocyte incubations with CYP inhibitors (e.g., ketoconazole) and LC-HRMS identify metabolic pathways. Isoquinoline derivatives are also screened against monoamine oxidases (MAOs) via fluorometric assays to assess neurotoxic potential .

Q. How does 4,4-dimethyl substitution affect the compound’s ability to induce or mitigate neurotoxicity in dopaminergic neurons?

- Methodological Answer : The dimethyl group may alter blood-brain barrier penetration or mitochondrial complex I inhibition, a mechanism linked to MPTP-like neurotoxicity (). Use SH-SY5Y dopaminergic cells or primary neuronal cultures to measure reactive oxygen species (ROS) via DCFDA fluorescence and mitochondrial membrane potential (ΔΨm) via JC-1 staining . Compare results to non-methylated analogs (e.g., 1,2,3,4-tetrahydroisoquinoline) to isolate steric/electronic effects .

Q. What strategies resolve contradictions in reported pharmacological activities of tetrahydroisoquinoline derivatives?

- Methodological Answer : Discrepancies in activity (e.g., MAO inhibition vs. neuroprotection) arise from stereochemical variations or assay conditions. Apply chiral HPLC to isolate enantiomers and test each in parallel in vitro assays (e.g., MAO-A/B inhibition, neurite outgrowth). Use molecular docking to predict binding affinities to targets like σ receptors or NMDA subunits. Cross-reference with transcriptomic data (RNA-seq) from treated neurons to identify pathway-specific effects .

Q. How can the compound’s pharmacokinetic properties be optimized for CNS-targeted delivery?

- Methodological Answer : Modify logP via prodrug strategies (e.g., esterification of the hydrochloride salt) to enhance blood-brain barrier permeability. Assess bioavailability via in situ perfusion models (rat intestinal loops) and microdialysis in rodent brains. Use PAMPA-BBB assays for passive permeability screening. For active transport, conjugate with glucose-mimetic vectors and validate uptake via hCMEC/D3 cell monolayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.